Dibutyl cyclohexane-1,2-dicarboxylate

Description

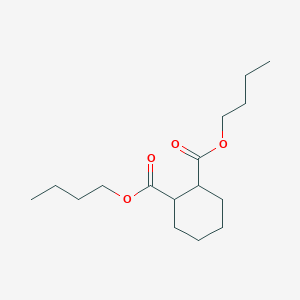

Dibutyl cyclohexane-1,2-dicarboxylate is an ester derivative of cyclohexane-1,2-dicarboxylic acid, where the two carboxyl groups are esterified with n-butyl chains. Structurally, it consists of a saturated cyclohexane ring substituted with two dicarboxylate groups, each linked to a butyl ester (C₄H₉). This configuration distinguishes it from traditional phthalates (e.g., dibutyl phthalate, DBP), which feature an aromatic benzene ring. The cyclohexane backbone may confer enhanced stability and reduced toxicity compared to aromatic analogs, though direct toxicological data on this compound remain sparse.

Properties

CAS No. |

62950-20-3 |

|---|---|

Molecular Formula |

C16H28O4 |

Molecular Weight |

284.39 g/mol |

IUPAC Name |

dibutyl cyclohexane-1,2-dicarboxylate |

InChI |

InChI=1S/C16H28O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h13-14H,3-12H2,1-2H3 |

InChI Key |

ANSWCYTXKAIJOK-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1CCCCC1C(=O)OCCCC |

Canonical SMILES |

CCCCOC(=O)C1CCCCC1C(=O)OCCCC |

Other CAS No. |

62950-20-3 |

Origin of Product |

United States |

Scientific Research Applications

Dibutyl cyclohexane-1,2-dicarboxylate is a chemical compound with the molecular formula . It is also known by other names, including dibutyl hexahydrophthalate, cyclohexane-1,2-dicarboxylic acid dibutyl ester, di(n-butyl) 1,2-cyclohexanedicarboxylate, 1,2-Cyclohexanedicarboxylic acid, dibutyl ester and Cyclohexan-1,2-dicarbonsaeure-dibutylester .

Here's an overview of its applications:

Properties

Key properties of this compound include :

- Molecular Weight: 284.39100 g/mol

- Density: 1.013 g/cm3

- Boiling Point: 359°C at 760 mmHg

- Flash Point: 168.4°C

- Index of Refraction: 1.463

Safety and Environmental Considerations

This compound is considered a safer alternative to phthalates, which have raised concerns about endocrine disruption .

Diisononyl 1,2-cyclohexanedicarboxylate (DINCH)

Diisononyl 1,2-cyclohexanedicarboxylate (DINCH) is a mixture of organic compounds with the formula . Commercial DINCH consists of 90% of the cis and 10% of the trans (chiral) isomers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Di(isononyl)cyclohexane-1,2-dicarboxylate

Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) is a widely studied phthalate alternative with a molecular formula of C₂₆H₄₈O₄ and a molecular weight of 424.63 g/mol . It is produced by hydrogenating di(isononyl) phthalate, replacing the aromatic ring with a saturated cyclohexane structure. DINCH is used in PVC products, medical devices, and food packaging due to its low migration rate and regulatory approval in regions like the EU . However, emerging studies indicate moderate toxicity, including altered lipid metabolism and behavioral changes in zebrafish larvae , and detectable metabolites in human urine .

Di(2-ethylhexyl) Phthalate (DEHP)

DEHP (C₂₄H₃₈O₄, 390.54 g/mol) is a conventional phthalate plasticizer with well-documented endocrine-disrupting effects, leading to its restriction in toys, cosmetics, and medical devices .

Dibutyl Phthalate (DBP)

DBP (C₁₆H₂₂O₄, 278.34 g/mol) is a short-chain phthalate historically used in plastics and personal care products. Its reproductive toxicity and endocrine disruption have resulted in stringent regulatory limits . Compared to dibutyl cyclohexane-1,2-dicarboxylate, DBP’s aromatic ring likely exacerbates its toxicity profile.

Diallyl 4-Cyclohexene-1,2-Dicarboxylate

This compound (C₁₄H₁₈O₄, 250.29 g/mol) features an unsaturated cyclohexene ring and allyl ester groups. Its reactivity due to the double bond limits its utility as a plasticizer but may enable niche applications in cross-linked polymers .

Dimethyl (1S,2S)-Cyclohexane-1,2-Dicarboxylate

A chiral ester (C₁₀H₁₆O₄, 200.23 g/mol) used as an intermediate in pharmaceutical synthesis. Its small ester groups and stereospecificity contrast with this compound’s bulkier, non-chiral structure .

Data Table: Key Properties of Cyclohexane-1,2-Dicarboxylates and Phthalates

Research Findings on Toxicity and Environmental Impact

- Di(isononyl)cyclohexane-1,2-dicarboxylate: Metabolites like mono-hydroxy isononyl cyclohexane-1,2-dicarboxylate (MHINCH) are detectable in human urine, with exposure linked to altered ovarian response in fertility studies . Environmental toxicity is evidenced by transcriptional and metabolic disruptions in zebrafish .

- This compound: No direct toxicological data were identified.

- Analytical Methods : Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is effective in quantifying cyclohexane-1,2-dicarboxylate metabolites in wastewater, highlighting their environmental persistence .

Preparation Methods

Process Description

A patented method utilizes ionic liquids as catalysts to synthesize dibutyl cyclohexane-1,2-dicarboxylate from cyclohexane-1,2-dicarboxylic anhydride and n-butanol. The process involves:

- Reactants: 0.2 mol cyclohexane-1,2-dicarboxylic anhydride and 0.5–0.7 mol n-butanol (molar ratio 2.5–3.5:1).

- Catalyst: Ionic liquid used at 0.5–2% weight relative to the anhydride.

- Conditions: Reflux stirring at 110–150 °C for 5–8 hours.

- Water formed during esterification is continuously removed via a water separator.

- Reaction progress monitored by acid value; reaction ends when acid value drops below 3 mgKOH/g.

- Product purity after post-treatment exceeds 99.5%.

Advantages

- No aromatic compounds or benzene rings are involved in the process or product.

- Uses n-butanol as both reactant and water-carrying agent, avoiding toxic solvents like toluene or cyclohexane.

- Ionic liquid catalyst offers small dosage, excellent repeatability, non-corrosiveness to equipment, high esterification rate.

- Mild reaction conditions and shorter reaction times.

- Environmentally friendly process.

| Parameter | Details |

|---|---|

| Catalyst | Ionic liquid (0.5–2% of anhydride mass) |

| Temperature | 110–150 °C |

| Reaction Time | 5–8 hours |

| Molar Ratio (Alcohol:Anhydride) | 2.5–3.5 : 1 |

| Acid Value Endpoint | <3 mgKOH/g |

| Product Purity | >99.5% |

This method is documented in patent CN101823966A and represents a modern, efficient approach to producing this compound with high purity and environmental compliance.

Esterification Using Composite Catalysts (Sodium Bisulfate-Iron Powder)

Process Description

Another preparation approach uses a composite catalyst composed of sodium bisulfate and iron powder:

- Catalyst composition: Sodium bisulfate to iron powder mass ratio of 5:1; iron powder particle size ~80 mesh.

- Reactants: Cyclohexane-1,2-dicarboxylic acid and n-butanol with acid to alcohol molar ratio of 1:2.5.

- Conditions: Esterification carried out in a stainless steel reactor at atmospheric pressure, 145 °C for 5 hours.

- Water removal monitored; reaction stopped when water formation stabilizes.

- Post-reaction, solids are separated, and excess alcohol recovered for reuse.

- Ester yield reported at 79%.

| Parameter | Details |

|---|---|

| Catalyst | Sodium bisulfate-iron powder (0.1% total mass) |

| Temperature | 145 °C |

| Reaction Time | 5 hours |

| Molar Ratio (Acid:Alcohol) | 1 : 2.5 |

| Ester Yield | 79% |

This method emphasizes catalyst reuse and continuous operation by recycling excess alcohol and maintaining molar ratios, suitable for industrial scale production.

Hydrogenation Route via Cycloadduct Intermediate

Process Description

An alternative synthetic route involves:

- Starting with dibutyl fumarate and erythritol to form dibutyl trans-4-cyclohexene-1,2-dicarboxylate via Diels–Alder reaction.

- The cycloadduct is then hydrogenated under mild conditions using Pd/C catalyst to produce dibutyl trans-cyclohexane-1,2-dicarboxylate with nearly 100% yield.

- Reaction conditions for hydrogenation include temperatures around 120 °C with catalysts such as Pd/C or Ni/C.

- Dehydrogenation steps can also be applied to modify intermediates, with additives like K3PO4 improving selectivity.

| Step | Catalyst/Conditions | Yield (%) |

|---|---|---|

| Diels–Alder cycloaddition | Erythritol + dibutyl fumarate, 120 °C, 48 h | 74.3 |

| Hydrogenation | Pd/C catalyst, mild conditions, ~120 °C | ~100 (trans isomer) |

| Dehydrogenation | Pd/C with K3PO4 additive, tetraglyme solvent | 77.8 |

This multi-step bio-based route offers a sustainable alternative for producing this compound from renewable feedstocks and is supported by detailed experimental and computational studies.

Conventional Esterification and Transesterification Methods

General esterification and transesterification methods known in the industry include:

- Use of mineral acids (e.g., sulfuric acid, phosphoric acid) or organic sulfonic acids as catalysts.

- Esterification temperature range typically from 50 to 160 °C; transesterification may require 100 to 250 °C.

- Catalysts for transesterification may include tin(IV) compounds (dibutyltin diacetate), titanium-based catalysts (tetrabutyl orthotitanate), or zirconium catalysts.

- Reactions can be performed in presence or absence of inert gases.

- These methods are versatile and widely applied for producing various esters including this compound.

| Catalyst Type | Temperature Range (°C) | Notes |

|---|---|---|

| Mineral acids | 50–160 | Sulfuric acid, phosphoric acid |

| Organic sulfonic acids | 50–160 | Methanesulfonic acid, p-toluenesulfonic acid |

| Metal catalysts | 100–250 | Tin(IV), titanium, zirconium-based catalysts |

| Reaction atmosphere | With/without inert gas | Inert gases prevent side reactions |

These conventional methods are well-established but may involve harsher conditions or corrosive catalysts compared to ionic liquid or composite catalyst methods.

Summary Table of Preparation Methods

Q & A

Q. What synthetic routes are available for dibutyl cyclohexane-1,2-dicarboxylate, and how do reaction conditions influence yield and stereochemistry?

this compound can be synthesized via catalytic hydrogenation of dibutyl 4-cyclohexene-1,2-dicarboxylate. Palladium catalysts under mild hydrogenation conditions (e.g., 25°C, 1 atm H₂) achieve near-quantitative yields of the saturated trans-cyclohexane derivative . For stereochemical control, enzymatic hydrolysis of dimethyl cyclohexane-1,2-dicarboxylate precursors using non-mammalian enzymes (e.g., lipases) can generate chiral intermediates, which are then esterified with butanol .

Q. What analytical methods are recommended for quantifying this compound in environmental or biological matrices?

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC×GC-TOFMS) is optimal. For environmental samples (e.g., dust), GC×GC-TOFMS with internal standards (e.g., DEHA-D8) achieves detection limits of 0.01–0.7 ng/mL . In biological matrices (urine), HPLC-MS/MS with isotopically labeled internal standards (e.g., DEHTH-d4) enables quantification of metabolites at sub-ng/mL levels .

Q. What physicochemical properties are critical for experimental design involving this compound?

Key properties include:

| Property | Value | Reference |

|---|---|---|

| Molecular weight | 228.28 g/mol (diethyl analog) | |

| Density (20°C) | 0.944–0.954 g/cm³ | |

| Volume resistivity | ≥1.2×10¹¹ Ω·cm (30°C) | |

| Hydrolysis stability | Resistant under neutral pH |

Advanced Research Questions

Q. How can researchers identify and validate biomarkers of human exposure to this compound?

Metabolite profiling using HRMS and targeted MS/MS is essential. For example:

- Primary metabolites : Mono-hydroxy and mono-oxo derivatives (e.g., cyclohexane-1,2-dicarboxylic acid monohydroxy butyl ester) are key biomarkers .

- Validation : Dose-response studies in human cohorts, paired with enzymatic hydrolysis of glucuronidated metabolites, confirm specificity. Limits of detection (LODs) for urinary metabolites should be ≤0.7 ng/mL .

Q. What experimental strategies address contradictory data on the ecological impact of this compound?

Current gaps in persistence, bioaccumulation, and toxicity (PBT) data necessitate:

- Tiered testing : Start with OECD 301B (ready biodegradability) and OECD 305 (bioaccumulation in fish).

- Alternative endpoints : Use Daphnia magna immobilization assays (OECD 202) and algal growth inhibition (OECD 201) to assess acute toxicity.

- Data reconciliation : Compare results with structurally similar plasticizers (e.g., DINCH) to infer potential risks .

Q. How does this compound compare to ortho-phthalates in terms of endocrine disruption potential?

- In vitro assays : Use ERα/ERβ transactivation assays (OECD 455) and steroidogenesis models (H295R cells) to evaluate estrogenic activity.

- Epidemiological data : Correlate urinary metabolite levels (e.g., mono-hydroxy derivatives) with endocrine endpoints (e.g., ovarian response markers like anti-Müllerian hormone) .

- Key finding : Cyclohexane-1,2-dicarboxylates exhibit lower receptor binding affinity than DEHP but may still perturb steroidogenesis at high exposures .

Methodological Challenges and Solutions

Q. How to resolve co-elution issues in chromatographic analysis of this compound and its analogs?

Q. What quality control measures ensure reproducibility in synthesis and metabolite studies?

- Synthesis : Monitor reaction progress via FT-IR (C=O ester peak at 1730–1740 cm⁻¹) and NMR (cyclohexane ring protons at δ 1.2–2.1 ppm) .

- Metabolomics : Use pooled QC samples and isotopically labeled internal standards (e.g., DINCH-d4) to correct for matrix effects .

Data Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.